molecular formula C16H10Cl3N3OS B4555206 2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

Cat. No.: B4555206
M. Wt: 398.7 g/mol
InChI Key: QVKKOBCSIVYFFI-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a useful research compound. Its molecular formula is C16H10Cl3N3OS and its molecular weight is 398.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is 396.961016 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Research has demonstrated various methods for synthesizing thiadiazole derivatives, including 2,5-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide, emphasizing oxidative dimerization of thioamides and reactions in organic solvents. These methods yield high-quality thiadiazoles, highlighting the compound's synthetic accessibility (Takikawa et al., 1985).
  • Chemical Transformations: Studies on related compounds have shown that thiadiazole derivatives undergo various chemical transformations, including reactions with electrophilic reagents and nucleophiles, which could be leveraged to create novel compounds with designed functionalities (Kalogirou et al., 2021).

Potential Applications

  • Anticancer Activity: A notable study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to 2,5-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide, has shown promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications of these compounds (Tiwari et al., 2017).
  • Insecticidal Activity: The compound and its derivatives have been evaluated for insecticidal activity, with certain compounds demonstrating significant effectiveness against pests like the cotton leaf worm. This indicates the potential utility of such compounds in agricultural pest control (Mohamed et al., 2020).
  • Antibacterial and Antimicrobial Properties: Research into thiadiazole derivatives has revealed antibacterial and antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Foroumadi et al., 2007).

Properties

IUPAC Name

2,5-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3OS/c17-10-3-1-9(2-4-10)7-14-21-22-16(24-14)20-15(23)12-8-11(18)5-6-13(12)19/h1-6,8H,7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKOBCSIVYFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 3
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,5-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

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